3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C10H13BClF4N3. It is commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. This compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(diethylamino)aniline. The process includes the following steps:
Diazotization: 3-Chloro-4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the tetrafluoroborate salt by adding tetrafluoroboric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt to form aryl chlorides or bromides.
Coupling: Phenols or aromatic amines in alkaline conditions to form azo dyes.
Reduction: Sodium sulfite (Na2SO3) or stannous chloride (SnCl2) to reduce the diazonium salt to aniline.
Major Products Formed
Aryl Halides: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions.
Aniline Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Chlorobenzenediazonium tetrafluoroborate
Uniqueness
The presence of the diethylamino group in this compound makes it more electron-donating, which can influence its reactivity and the types of reactions it undergoes. This compound is particularly useful in the synthesis of dyes and pigments due to its ability to form stable azo compounds.
Eigenschaften
CAS-Nummer |
22276-63-7 |
---|---|
Molekularformel |
C10H13BClF4N3 |
Molekulargewicht |
297.49 g/mol |
IUPAC-Name |
3-chloro-4-(diethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H13ClN3.BF4/c1-3-14(4-2)10-6-5-8(13-12)7-9(10)11;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
NVTSOJQNSRPOKR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.